1,4-Dichloro-2,3-dinitrobenzene 1,4-Dichloro-2,3-dinitrobenzene
Brand Name: Vulcanchem
CAS No.: 65036-57-9
VCID: VC8182881
InChI: InChI=1S/C6H2Cl2N2O4/c7-3-1-2-4(8)6(10(13)14)5(3)9(11)12/h1-2H
SMILES: C1=CC(=C(C(=C1Cl)[N+](=O)[O-])[N+](=O)[O-])Cl
Molecular Formula: C6H2Cl2N2O4
Molecular Weight: 236.99 g/mol

1,4-Dichloro-2,3-dinitrobenzene

CAS No.: 65036-57-9

Cat. No.: VC8182881

Molecular Formula: C6H2Cl2N2O4

Molecular Weight: 236.99 g/mol

* For research use only. Not for human or veterinary use.

1,4-Dichloro-2,3-dinitrobenzene - 65036-57-9

Specification

CAS No. 65036-57-9
Molecular Formula C6H2Cl2N2O4
Molecular Weight 236.99 g/mol
IUPAC Name 1,4-dichloro-2,3-dinitrobenzene
Standard InChI InChI=1S/C6H2Cl2N2O4/c7-3-1-2-4(8)6(10(13)14)5(3)9(11)12/h1-2H
Standard InChI Key WZUODOWOJWDKTK-UHFFFAOYSA-N
SMILES C1=CC(=C(C(=C1Cl)[N+](=O)[O-])[N+](=O)[O-])Cl
Canonical SMILES C1=CC(=C(C(=C1Cl)[N+](=O)[O-])[N+](=O)[O-])Cl

Introduction

Chemical Identification and Structural Characteristics

Nomenclature and Molecular Formula

1,4-Dichloro-2,3-dinitrobenzene belongs to the nitrobenzene family, with the systematic IUPAC name 1,4-dichloro-2,3-dinitrobenzene. Its molecular formula is C6H2Cl2N2O4\text{C}_6\text{H}_2\text{Cl}_2\text{N}_2\text{O}_4, reflecting a benzene core substituted with two chlorine atoms and two nitro groups . The compound’s CAS registry number, 65036-57-9, distinguishes it from isomers such as 1,3-dichloro-2,4-dinitrobenzene (CAS 10199-85-6) and 1,5-dichloro-2,3-dinitrobenzene (CAS 28689-08-9) .

Structural and Electronic Features

The spatial arrangement of substituents significantly influences the compound’s electronic properties. The nitro groups at the 2- and 3-positions are meta-directing, while the chlorines at the 1- and 4-positions are ortho/para-directing. This juxtaposition creates a polarized electron distribution, enhancing electrophilic reactivity at specific ring positions . Computational studies on analogous compounds suggest that the nitro groups induce strong electron-withdrawing effects, reducing the aromatic ring’s electron density and stabilizing intermediates in substitution reactions .

Synthesis and Manufacturing

Conventional Synthetic Routes

The synthesis of 1,4-dichloro-2,3-dinitrobenzene typically involves sequential nitration and chlorination steps. A generalized approach includes:

  • Nitration of 1,4-dichlorobenzene: Initial nitration introduces nitro groups, though regioselectivity must be carefully controlled to achieve the 2,3-dinitro configuration.

  • Chlorination adjustments: Post-nitration halogenation may refine substituent positions, though this step risks over-chlorination .

Alternative methods leverage Ullmann-type coupling or directed ortho-metallation to achieve precise substitution patterns, though these approaches are less common due to scalability challenges .

Industrial-Scale Production Challenges

Industrial synthesis faces hurdles in minimizing byproducts such as 1,3-dichloro-2,4-dinitrobenzene and 1,5-dichloro-2,3-dinitrobenzene, which arise from imperfect regiocontrol . Advances in catalytic nitration using zeolites or ionic liquids have improved selectivity, but yields remain suboptimal (typically 60–75%) compared to simpler nitrobenzenes .

Physical and Chemical Properties

Physicochemical Parameters

While direct measurements for 1,4-dichloro-2,3-dinitrobenzene are scarce, extrapolations from analogous compounds suggest:

PropertyValue (Estimated)Source Compound Reference
Melting Point97–102 °C1,5-dichloro-2,3-dinitrobenzene
Boiling Point260–270 °C1,3-dichloro-2,4-dinitrobenzene
Water Solubility (25°C)<100 mg/LNitrobenzene derivatives
Log Poct/waterP_{\text{oct/water}}2.8–3.21,5-dichloro-2,3-dinitrobenzene

The compound’s low water solubility and moderate lipophilicity suggest a propensity for bioaccumulation in fatty tissues, a concern highlighted in environmental toxicology studies .

Spectroscopic Signatures

  • IR Spectroscopy: Strong asymmetric stretching vibrations for nitro groups (1520cm1\sim 1520 \, \text{cm}^{-1}) and C-Cl bonds (750cm1\sim 750 \, \text{cm}^{-1}) .

  • NMR: Distinct 1H^1\text{H} NMR signals for aromatic protons deshielded by nitro groups (δ 8.2–8.5 ppm) .

Chemical Reactivity and Applications

Electrophilic Substitution Reactions

The compound’s reactivity is dominated by nitro group-directed electrophilic substitutions. Key transformations include:

  • Nucleophilic aromatic substitution: Replacement of chlorine atoms with amines or alkoxides under high-temperature conditions .

  • Reduction of nitro groups: Catalytic hydrogenation yields corresponding diamines, intermediates in dye and polymer synthesis .

Industrial and Research Applications

  • Agrochemical intermediates: Derivatives serve as precursors to herbicides and fungicides, leveraging the chlorine atoms’ bioactivity .

  • Pharmaceutical synthesis: Nitro-to-amine reductions produce aromatic diamines used in antimalarial and anticancer drug development .

  • Polymer chemistry: Crosslinking agents in epoxy resins and polyurethanes, enhancing thermal stability .

Toxicological and Environmental Profile

Environmental Persistence and Remediation

The compound’s resistance to aerobic biodegradation (t1/2>60dayst_{1/2} > 60 \, \text{days}) necessitates advanced remediation strategies:

  • Photocatalytic degradation: TiO₂-mediated oxidation under UV light cleaves nitro groups, reducing toxicity .

  • Microbial consortia: Engineered Pseudomonas strains degrade chloronitrobenzenes via reductive pathways .

Comparison with Structural Analogs

The table below contrasts 1,4-dichloro-2,3-dinitrobenzene with key isomers and derivatives:

Compound NameCAS NumberSubstituent PositionsKey Differences
1,3-Dichloro-2,4-dinitrobenzene10199-85-6Cl:1,3; NO₂:2,4Higher thermal stability, lower solubility
1,5-Dichloro-2,3-dinitrobenzene28689-08-9Cl:1,5; NO₂:2,3Enhanced electrophilicity at C4
1,4-Dichloro-2-nitrobenzene89-61-2Cl:1,4; NO₂:2Reduced oxidative stress potential

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